N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide
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Overview
Description
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a complex organic compound that features a unique combination of adamantane, naphthalene, and sulfonamide groups. The adamantane moiety is known for its rigid, cage-like structure, which imparts significant stability and hydrophobicity to the compound. The naphthalene ring system is a polycyclic aromatic hydrocarbon, while the sulfonamide group is a functional group commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form 1-bromoadamantane. This intermediate is then reacted with a naphthalene derivative under specific conditions to introduce the naphthalene moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times . The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The naphthalene ring system may also play a role in binding to specific receptors or interacting with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety and exhibit similar stability and hydrophobicity.
Adamantane-containing amines: These compounds are used in similar applications and have comparable chemical properties.
Uniqueness
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide stands out due to the combination of the adamantane, naphthalene, and sulfonamide groups, which impart unique chemical and biological properties
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-chloronaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c22-19-5-6-20(18-4-2-1-3-17(18)19)26(24,25)23-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,23H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAAGBWCDMMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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